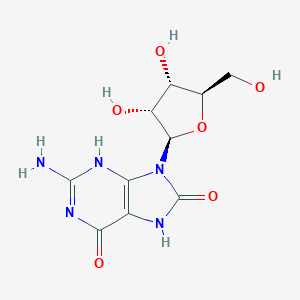

8-Hydroxyguanosine

説明

immunostimulant for B lymphocytes; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGSEBKFEJEOSA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3868-31-3 | |

| Record name | 8-Hydroxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3868-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003868313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine-6,8(1H,9H)-dione, 2-amino-9-beta-D-ribofuranosyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Hydroxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Double-Edged Sword: 8-Hydroxyguanosine as a Key Player in DNA Damage and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is an unavoidable consequence of aerobic metabolism and environmental exposures, inflicting a constant barrage of damage upon cellular macromolecules. DNA, the blueprint of life, is a primary target, and among the myriad of oxidative lesions, 8-Hydroxyguanosine (8-OHG), along with its deoxyribonucleoside form 8-hydroxy-2'-deoxyguanosine (8-OHdG), stands out as a prevalent and highly mutagenic lesion. This technical guide provides a comprehensive overview of the multifaceted role of 8-OHG in DNA damage, from its chemical formation to its biological consequences and the intricate cellular mechanisms that have evolved to counteract its deleterious effects. We delve into its established role as a biomarker of oxidative stress in a range of pathologies, its potent mutagenicity primarily through the induction of G:C to T:A transversions, and the detailed molecular steps of the Base Excision Repair (BER) pathway responsible for its removal. This guide also explores the analytical methodologies for 8-OHG detection and quantification and presents its emerging role as a signaling molecule, highlighting its complex involvement in cellular processes beyond simple DNA damage.

Introduction: The Genesis of 8-Hydroxyguanosine

8-Hydroxyguanosine arises from the oxidation of guanine, the most easily oxidized of the four DNA bases due to its low redox potential. Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), singlet oxygen (¹O₂), and various peroxides, are the primary culprits in its formation.[1][2] These ROS can be generated endogenously as byproducts of cellular respiration or exogenously through exposure to ionizing radiation, environmental toxins, and certain drugs. The interaction of these reactive species with the guanine base, particularly at the C8 position, leads to the formation of the 8-OHG adduct.[3]

The Mutagenic Threat of 8-Hydroxyguanosine

The presence of 8-OHG in a DNA template is a significant mutagenic threat. The altered chemical structure of 8-OHG allows it to adopt a syn conformation, which can lead to mispairing with adenine (A) instead of cytosine (C) during DNA replication.[4] This mispairing, if not repaired, results in a G:C to T:A transversion mutation upon the subsequent round of replication, a mutational signature frequently observed in human cancers.[5][6][7] Studies have shown that the frequency of G to T transversions induced by 8-OHG in mammalian cells can range from 5% to 11%.[8]

A Reliable Biomarker of Oxidative Stress

The cellular response to DNA damage involves the excision of lesions like 8-OHG, which are then released into the bloodstream and subsequently excreted in the urine. This physiological process has established urinary 8-OHdG as a non-invasive and reliable biomarker of systemic oxidative stress.[9][10] Elevated levels of urinary 8-OHdG have been correlated with a wide range of pathological conditions, including various cancers, neurodegenerative diseases, cardiovascular diseases, and diabetes.[11][12][13]

Data Presentation: Quantitative Levels of 8-Hydroxy-2'-deoxyguanosine

The following tables summarize representative quantitative data on 8-OHdG levels in various biological samples, highlighting its utility as a biomarker.

Table 1: Urinary 8-OHdG Levels in Healthy Individuals and Smokers

| Population | Analytical Method | Mean 8-OHdG Level (ng/mg creatinine) | Reference |

| Healthy Adults (BMI ≤ 25) | Chemical Methods | 3.9 (IQR: 3-5.5) | [9][10] |

| Healthy Women | ELISA | 43.9 ± 42.1 | [11] |

| Healthy Men | ELISA | 29.6 ± 24.5 | [11] |

| Smokers | Chemical Methods | 16-50% higher than non-smokers | [14] |

Table 2: 8-OHdG Levels in Cancer

| Cancer Type | Sample Type | 8-OHdG Levels in Patients | 8-OHdG Levels in Controls | Reference | | :--- | :--- | :--- | :--- | | Colorectal Cancer | Plasma | Increased (OR 1.393 for adenoma, 1.627 for early cancer) | Baseline |[13] | | Prostate Cancer | Urine | Significantly higher (p = 0.026) | Lower |[15] | | Non-Small Cell Lung Cancer (NSCLC) | Plasma | Significantly higher in squamous vs. non-squamous histology | Not Applicable |[16][17] | | Epithelial Ovarian Carcinoma | Serum | >140 pg/ml associated with poor survival | <140 pg/ml |[18] |

Table 3: 8-OHdG Levels in Neurodegenerative Diseases

| Disease | Sample Type | Observation | Reference |

| Parkinson's Disease | Urine, Serum, Substantia Nigra | Significantly elevated levels | [12][19] |

| Amyotrophic Lateral Sclerosis (ALS) | Urine, CSF | Increased levels of 8-OHdG | [20] |

The Cellular Defense: DNA Repair Mechanisms

To counteract the mutagenic potential of 8-OHG, cells have evolved a sophisticated and highly efficient repair mechanism known as the Base Excision Repair (BER) pathway. This pathway is the primary defense against oxidative DNA damage.

The "GO" System: A Three-Tiered Defense

The repair of 8-OHG is often referred to as the "GO" system, which involves three key enzymes:

-

MTH1 (NUDT1): This enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing its incorporation into DNA during replication.

-

OGG1 (8-oxoguanine DNA glycosylase 1): OGG1 is the primary enzyme that recognizes and excises 8-OHG from its pairing with cytosine within the DNA duplex.[21]

-

MUTYH (MutY DNA glycosylase): In the event that DNA replication occurs before OGG1 can remove the 8-OHG lesion, an adenine may be misincorporated opposite it. MUTYH recognizes this A:8-OHG mismatch and removes the undamaged adenine base, initiating a subsequent repair process to restore the correct base pair.[16]

The Base Excision Repair Pathway for 8-OHG

The canonical BER pathway for an 8-OHG:C pair proceeds as follows:

-

Recognition and Excision: OGG1, a bifunctional DNA glycosylase, recognizes the 8-OHG lesion and cleaves the N-glycosidic bond, releasing the damaged base. OGG1 also possesses an AP lyase activity that incises the phosphodiester backbone 3' to the resulting apurinic/apyrimidinic (AP) site.

-

AP Site Processing: AP Endonuclease 1 (APE1) processes the 3' end of the nick, preparing it for DNA synthesis.

-

DNA Synthesis: DNA Polymerase β (Pol β) fills the single-nucleotide gap.

-

Ligation: DNA Ligase I or III seals the remaining nick in the DNA backbone, completing the repair process.

Data Presentation: Enzyme Kinetics

Table 4: Kinetic Parameters of Key BER Enzymes

| Enzyme | Substrate | kcat (s⁻¹) | Km (nM) | Catalytic Efficiency (kcat/Km) (s⁻¹nM⁻¹) | Reference |

| Human OGG1 | 8-oxoG:C | 0.0055 - 0.75 | ~50 | ~0.01-0.015 | [15][22] |

| Mouse MUTYH | A:8-oxoG | - | - | 85% of wild-type for G365D variant | [23] |

| Human MUTYH Variants (Y165C, G382D, P391L, Q324R) | A:8-oxoG | 30-40% of wild-type activity | - | - | [24] |

Experimental Protocols for 8-Hydroxyguanosine Analysis

Accurate and reliable quantification of 8-OHG is crucial for its use as a biomarker and for studying the mechanisms of DNA damage and repair. Several methods are commonly employed, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively inexpensive method for quantifying 8-OHdG. Commercially available kits provide a straightforward protocol.

General Protocol for a Competitive 8-OHdG ELISA:

-

Sample Preparation: Urine, serum, or DNA hydrolysate samples are prepared. Urine samples may require dilution.

-

Coating: An 8-OHdG-conjugated protein is pre-coated onto the wells of a microplate.

-

Competition: The sample or 8-OHdG standards are added to the wells, followed by the addition of a specific anti-8-OHdG antibody. The 8-OHdG in the sample competes with the coated 8-OHdG for binding to the antibody.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Stopping the Reaction: The reaction is stopped with an acid solution.

-

Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of 8-OHdG in the sample is inversely proportional to the color intensity.[9][22][25][26]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and specific method for the quantification of 8-OHdG.

General Protocol for HPLC-ECD Analysis of Urinary 8-OHdG:

-

Sample Preparation: Urine samples are centrifuged to remove sediment. An internal standard may be added. Solid-phase extraction (SPE) is often used for sample cleanup and concentration.[27][28]

-

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, typically a phosphate buffer with a small percentage of organic solvent like acetonitrile, is used to separate 8-OHdG from other urinary components.[29]

-

Electrochemical Detection: The eluent from the column passes through an electrochemical detector. 8-OHdG is an electroactive compound and is oxidized at the electrode surface, generating a current that is proportional to its concentration.

-

Quantification: The concentration of 8-OHdG is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of 8-OHdG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 8-OHdG analysis due to its exceptional sensitivity and specificity.

General Protocol for LC-MS/MS Analysis of 8-OHdG in DNA:

-

DNA Isolation and Hydrolysis: DNA is extracted from cells or tissues and then enzymatically hydrolyzed to its constituent deoxynucleosides.

-

Chromatographic Separation: The DNA hydrolysate is injected into a UPLC or HPLC system, typically with a C18 column, for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a modifier like formic acid, is used.[19]

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer. The 8-OHdG molecules are ionized (e.g., by electrospray ionization), and the precursor ion is selected and fragmented. Specific fragment ions are then detected.

-

Quantification: Quantification is achieved using stable isotope-labeled internal standards and by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring).[30]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a versatile method for measuring DNA strand breaks and can be modified to detect oxidized bases like 8-OHG.

Protocol for Detecting 8-OHG using the Comet Assay:

-

Cell Encapsulation: Single cells are embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The cells are lysed with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Enzyme Digestion: The slides are incubated with a buffer containing a lesion-specific enzyme, such as OGG1. OGG1 will recognize and cleave the DNA at the site of 8-OHG lesions, creating additional strand breaks.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. The negatively charged DNA migrates towards the anode, with fragmented DNA moving further, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. The difference in tail moment between OGG1-treated and untreated samples reflects the number of 8-OHG lesions.[31][32][33]

Signaling Pathways and Logical Relationships

Recent evidence suggests that 8-OHG and the machinery for its repair are not just involved in maintaining genome integrity but also play active roles in cellular signaling.

The Base Excision Repair Pathway

The sequential and coordinated action of enzymes in the BER pathway is a prime example of a well-defined biological workflow.

Caption: The Base Excision Repair (BER) pathway for 8-OHG.

The "GO" System for Preventing 8-OHG-Induced Mutations

The "GO" system provides a multi-layered defense against the mutagenic consequences of guanine oxidation.

Caption: The "GO" system for the prevention and repair of 8-OHG.

OGG1 and NF-κB Signaling

Emerging research indicates that OGG1 can modulate the activity of the transcription factor NF-κB, linking DNA repair to inflammatory signaling.

Caption: OGG1-mediated modulation of NF-κB signaling.

Conclusion and Future Perspectives

8-Hydroxyguanosine is more than just a marker of DNA damage; it is a key molecule at the crossroads of mutagenesis, disease pathogenesis, and cellular signaling. Its role as a reliable biomarker for oxidative stress is well-established and continues to be a valuable tool in clinical and epidemiological research. The intricate details of the BER pathway highlight the cell's remarkable ability to maintain genomic integrity in the face of constant oxidative assault.

Future research will likely focus on several key areas. A deeper understanding of the regulation of BER pathway components could unveil novel therapeutic targets for diseases associated with oxidative stress. The emerging role of 8-OHG and OGG1 in gene regulation and signaling opens up new avenues for investigating the complex interplay between DNA damage, inflammation, and carcinogenesis. Furthermore, the development of more sensitive and high-throughput methods for 8-OHG detection will continue to enhance its utility in diagnostics and personalized medicine. As our knowledge of the multifaceted nature of 8-Hydroxyguanosine expands, so too will our ability to harness this knowledge for the prevention and treatment of a wide spectrum of human diseases.

References

- 1. Repair of 8-oxodeoxyguanosine lesions in mitochondrial dna depends on the oxoguanine dna glycosylase (OGG1) gene and 8-oxoguanine accumulates in the mitochondrial dna of OGG1-defective mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection and Quantification of 8-Hydroxy-2′-Deoxyguanosine in Alzheimer’s Transgenic Mouse Urine using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells [mdpi.com]

- 5. Spontaneous and photosensitization-induced mutations in primary mouse cells transitioning through senescence and immortalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OGG1 protein suppresses G:C-->T:A mutation in a shuttle vector containing 8-hydroxyguanine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jinfiniti.com [jinfiniti.com]

- 12. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased Plasma Levels of 8-Hydroxydeoxyguanosine Are Associated with Development of Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Sequence Context Effects on the Glycosylase Activity of Human 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Predictive Value of 8-Hydroxy-Deoxyguanosine (8-OHdG) Serum Concentrations in Irradiated Non-Small Cell Lung Carcinoma (NSCLC) Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pnas.org [pnas.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Substrate specificity and excision kinetics of natural polymorphic variants and phosphomimetic mutants of human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Adenine removal activity and bacterial complementation with the human MutY homologue (MUTYH) and Y165C, G382D, P391L and Q324R variants associated with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. academic.oup.com [academic.oup.com]

- 28. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. preprints.org [preprints.org]

- 30. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 32. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyguanosine: An In-Depth Technical Guide to a Core Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and diabetes.[1][2] The damaging effects of ROS extend to all major classes of biomolecules, including nucleic acids. The oxidation of guanine, the most susceptible of the DNA bases to oxidation, results in the formation of 8-hydroxyguanosine (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (8-OHdG).[3] These molecules are excised from DNA during repair processes and excreted in body fluids, making them valuable, non-invasive biomarkers for assessing the extent of oxidative DNA damage.[3][4] This technical guide provides a comprehensive overview of 8-OHG as a biomarker, including its formation, signaling roles, detailed analytical methodologies, and quantitative data in various physiological and pathological states.

Biochemical Basis and Biological Significance

The formation of 8-OHdG is a direct consequence of the interaction of hydroxyl radicals with guanine residues in DNA.[3] This lesion is highly mutagenic as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.[5] To counteract this threat, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to remove 8-OHG from DNA.[6][7] The excised 8-OHG is then released into the bloodstream and subsequently excreted in the urine.[4] The steady-state level of 8-OHdG in biological fluids is therefore considered a reliable indicator of the balance between oxidative DNA damage and repair.[5]

Beyond its role as a marker of DNA damage, emerging evidence suggests that 8-OHG and its repair intermediates can actively participate in cellular signaling pathways.

Signaling Pathways Involving 8-Hydroxyguanosine

Base Excision Repair (BER) Pathway for 8-OHG:

The primary repair pathway for 8-OHG is the Base Excision Repair (BER) pathway. This multi-step process involves the coordinated action of several enzymes to remove the damaged base and restore the integrity of the DNA.

8-OHG and Rac1 Signaling:

Recent studies have revealed a novel signaling role for 8-OHG in modulating the activity of the small GTPase Rac1. 8-OHG, in complex with the DNA glycosylase OGG1, can act as a guanine nucleotide exchange factor (GEF) for Rac1, promoting the exchange of GDP for GTP and thereby activating Rac1.[4][5] Activated Rac1 can then influence a variety of downstream cellular processes, including cytoskeletal dynamics, cell proliferation, and inflammation.[8] Conversely, other studies suggest that exogenous 8-OHdG can inhibit Rac1 activation, highlighting a complex and context-dependent regulatory role.[8][9]

References

- 1. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relation of Urinary 8-OHdG, A Marker of Oxidative Stress to DNA, and Clinical Outcomes for Ischemic Stroke [openneurologyjournal.com]

- 3. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis | MDPI [mdpi.com]

- 4. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

biological significance of 8-Hydroxyguanosine formation

An In-depth Technical Guide on the Biological Significance of 8-Hydroxyguanosine Formation

For Researchers, Scientists, and Drug Development Professionals

8-Hydroxyguanosine (8-OHG), and its deoxyribonucleoside form 8-hydroxy-2'-deoxyguanosine (8-OHdG), are the most extensively studied DNA lesions resulting from oxidative stress. Formed by the attack of reactive oxygen species (ROS) on guanine bases in nucleic acids, 8-OHG has profound biological significance. It is a critical biomarker for measuring oxidative stress and has been implicated as a key factor in the etiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The formation of 8-OHG can lead to specific G:C to T:A transversion mutations if not repaired, directly contributing to genomic instability and carcinogenesis.[1][2][3] Cells have evolved sophisticated defense mechanisms, primarily the Base Excision Repair (BER) pathway, to counteract this damage. Beyond its role as a marker of damage, emerging evidence suggests that 8-OHG and its repair machinery may also participate in cellular signaling processes. This guide provides a comprehensive overview of the formation, biological consequences, and analytical measurement of 8-OHG, tailored for professionals in biomedical research and drug development.

The Formation of 8-Hydroxyguanosine

8-Hydroxyguanosine (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (8-OHdG), are generated when reactive oxygen species (ROS) attack the guanine base in RNA and DNA, respectively.[4][5] Guanine is the most susceptible of the four DNA bases to oxidation due to its low redox potential.[6] The primary aggressor is the hydroxyl radical (•OH), which attacks the C8 position of the guanine ring.[5][7] This process can occur in both nuclear and mitochondrial DNA.[4][5]

The formation of 8-OHG is a continuous process resulting from both endogenous metabolic activities (e.g., mitochondrial respiration) and exogenous exposures to environmental agents like ionizing radiation, heavy metals, and polycyclic aromatic hydrocarbons.[4][8]

Biological Consequences and Significance

Mutagenesis and Carcinogenesis

The most critical consequence of 8-OHdG formation in DNA is its high mutagenic potential.[9] During DNA replication, the oxidized guanine base frequently mispairs with adenine (A) instead of cytosine (C). If this mispair is not corrected, a subsequent round of replication will result in a permanent G:C to T:A transversion mutation.[1][3] This type of mutation is commonly found in oncogenes and tumor suppressor genes, linking oxidative DNA damage directly to the initiation and promotion of carcinogenesis.[3][4] Elevated levels of 8-OHdG have been associated with an increased risk for various cancers, including lung, colorectal, and serous ovarian cancer.[10][11][12]

Cellular Repair: The "GO" System

To mitigate the harmful effects of 8-OHdG, cells employ a specialized Base Excision Repair (BER) pathway known as the GO (Guanine Oxidation) system.[13][14] This system involves three key enzymes:

-

OGG1 (8-oxoguanine DNA glycosylase-1): This is the primary enzyme that recognizes and excises 8-OHdG when it is correctly paired with cytosine (C), creating an apurinic/apyrimidinic (AP) site.[9][10][13]

-

MUTYH (MutY DNA glycosylase): If replication occurs before OGG1 can act, MUTYH recognizes the resulting 8-OHdG:A mispair and removes the incorrect adenine base.[13][15] This allows DNA polymerase to re-insert the correct cytosine, recreating the 8-OHdG:C substrate for OGG1.

-

MTH1 (MutT homolog 1): This enzyme sanitizes the cellular pool of deoxynucleotide triphosphates (dNTPs), hydrolyzing oxidized dGTP (8-oxo-dGTP) to 8-oxo-dGMP, preventing its incorporation into DNA during replication.[13]

Following the action of OGG1 or MUTYH, the BER pathway continues with AP endonuclease (APE1) cleaving the DNA backbone at the AP site, followed by DNA polymerase filling the gap and DNA ligase sealing the strand.[13]

Role in Aging and Neurodegenerative Diseases

Oxidative damage is a cornerstone of the free radical theory of aging.[1] Studies have shown a significant, non-linear accumulation of 8-OHdG in the DNA of various organs, including the brain, heart, liver, and kidneys, with advancing age.[16][17] This age-related increase in DNA damage is thought to contribute to the functional decline seen in aging.[16]

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. Elevated levels of 8-OHG have been found in postmortem brain tissues and cerebrospinal fluid (CSF) of patients with neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, suggesting a pivotal role for oxidative damage in their pathogenesis.[1][18][19][20]

Involvement in Cardiovascular Disease

A substantial body of evidence links oxidative stress and 8-OHdG to cardiovascular disease (CVD).[21][22] High levels of 8-OHdG in both blood and urine are positively associated with atherosclerosis, heart failure, and stroke.[21][22][23] The marker is often found at higher concentrations in patients with established CVD compared to healthy controls, and its levels can be influenced by risk factors like hypertension, diabetes, and smoking.[22][24]

Cellular Signaling

Beyond being a byproduct of damage, 8-OHG and the repair protein OGG1 are emerging as active participants in cellular signaling.[13] Recent studies have shown that after OGG1 excises the 8-oxoG base, it can bind to the released base.[9] This OGG1•8-oxoG complex can then interact with and activate small GTPases like Ras, initiating downstream signaling cascades.[9] This suggests a novel mechanism where the repair of a DNA lesion is directly coupled to a cellular signaling response, potentially influencing processes like inflammation and cell proliferation.[9][13]

Quantitative Data and Analysis

8-OHdG is a widely accepted biomarker for assessing oxidative stress and DNA damage in both clinical and research settings.[4][7] It can be measured in various biological samples, including urine, blood (leukocytes or plasma), and tissues.[7] Urinary 8-OHdG is particularly useful as it is non-invasive and reflects the whole body's rate of DNA damage and repair.[7][25]

Table 1: Representative Levels of 8-OHdG in Various Conditions

| Condition/Group | Sample Type | 8-OHdG Concentration | Key Finding | Reference |

| Cardiovascular Disease | ||||

| CVD Patients vs. Controls | Urine | Mean Difference: 4.43 (95% CI: 1.71, 7.15) | Significantly higher in CVD patients. | [22][23][24] |

| CVD Patients vs. Controls | Blood | Mean Difference: 1.42 (95% CI: 0.64, 2.21) | Significantly higher in CVD patients. | [22][23][24] |

| Neurodegenerative Disease | ||||

| Alzheimer's Disease vs. Controls | CSF | Significantly higher (P < 0.0001) | Levels correlate with illness duration. | [20] |

| Parkinson's Disease (non-demented) vs. Controls | CSF | Significantly higher (p = 0.022) | Potentially useful for diagnosis. | [18] |

| Aging | ||||

| 30-month-old vs. 2-24 month-old rats | Nuclear DNA (various organs) | ~2-fold increase | Damage accumulates late in life. | [16] |

| Human Colorectal Tissue | Biopsy | Positive correlation with age (p = 0.002) | Oxidative stress increases with age. | [26] |

| Lifestyle/Exposure | ||||

| Smokers vs. Non-smokers | Urine | Positive association | Smoking increases oxidative stress. | [7] |

| Pregnant Women (1st Trimester) | Urine | Median: 2.18 µg/L | Higher levels in early pregnancy. | [27] |

Note: Values are presented as reported in the studies, which may include mean differences, fold changes, or statistical significance. Direct comparison between studies can be challenging due to different analytical methods and units.

Experimental Protocols and Methodologies

The accurate quantification of 8-OHdG is critical for its use as a biomarker. Several analytical methods are available, each with distinct advantages and limitations.[28]

Table 2: Comparison of Analytical Methods for 8-OHdG Detection

| Method | Principle | Advantages | Disadvantages |

| HPLC-ECD | Chromatographic separation followed by electrochemical detection. | Considered a "gold standard"; highly sensitive and specific; provides accurate quantification.[4][29] | Technically demanding; requires specialized equipment; potential for artificial oxidation during sample preparation.[4] |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | "Gold standard" alongside HPLC-ECD; extremely high sensitivity and specificity; structural confirmation of the analyte.[4][10][28] | High cost of equipment; requires skilled operators; potential for ion suppression from matrix effects.[10] |

| ELISA | Immunological detection using antibodies specific to 8-OHdG. | High throughput; less costly and time-consuming; requires smaller sample volumes; good for screening large cohorts.[7][10][28] | Potential for cross-reactivity and lower specificity compared to chromatographic methods; accuracy can vary between commercial kits.[10] |

| Immunohistochemistry (IHC) | Uses antibodies to visualize 8-OHdG in tissue sections. | Provides spatial information on damage within tissues and cells. | Semi-quantitative; subject to variability in staining and interpretation.[10][28] |

Detailed Methodology: LC-MS/MS for Urinary 8-OHdG

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for the precise quantification of urinary 8-OHdG.[10]

Objective: To quantify the concentration of 8-OHdG in urine samples, typically normalized to creatinine to account for variations in urine dilution.

1. Sample Collection and Preparation:

-

Collect spot or 24-hour urine samples. Store immediately at -80°C to prevent degradation.[7]

-

Thaw samples on ice. Centrifuge to remove particulate matter.

-

An internal standard (e.g., isotopically labeled 15N5-8-OHdG) is added to each sample to account for matrix effects and variations during sample processing and analysis.

-

Sample clean-up is often required to remove interfering substances. Solid Phase Extraction (SPE) is a common method, though simpler methods like lyophilization followed by reconstitution in a mobile phase have also been developed.[27]

2. Chromatographic Separation (LC):

-

An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

The sample is passed through a C18 reverse-phase column.

-

A gradient elution using a mobile phase (e.g., a mixture of water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile) is used to separate 8-OHdG from other urine components.

3. Detection and Quantification (MS/MS):

-

The eluent from the LC column is directed into the ion source (typically electrospray ionization, ESI) of a tandem mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Step A (Q1): The first quadrupole selects the precursor ion (the protonated molecule [M+H]+) of 8-OHdG (m/z 284.1).

-

Step B (Q2): The precursor ion is fragmented in the collision cell.

-

Step C (Q3): The third quadrupole selects a specific product ion (e.g., m/z 168.1, corresponding to the 8-hydroxyguanine base) for detection.

-

The transition from the precursor ion to the product ion is highly specific to 8-OHdG. A similar transition is monitored for the internal standard.

-

A calibration curve is generated using standards of known 8-OHdG concentrations. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

4. Data Normalization:

-

Creatinine concentration is measured in a separate assay.

-

The final 8-OHdG concentration is expressed as ng/mg creatinine or µg/g creatinine.[7][27]

Conclusion and Future Directions

The formation of 8-hydroxyguanosine is a fundamental biological process with far-reaching implications for human health and disease. As a sensitive and reliable biomarker of oxidative stress, 8-OHdG provides an invaluable tool for assessing disease risk, monitoring progression, and evaluating the efficacy of therapeutic interventions.[4][12] Its direct role in mutagenesis firmly establishes it as a key player in carcinogenesis.[5][30]

For drug development professionals, understanding the pathways of 8-OHdG formation and repair offers opportunities to develop novel antioxidant therapies or interventions that bolster cellular DNA repair mechanisms. Furthermore, the emerging role of 8-OHG in cellular signaling opens new avenues for research, suggesting that it is not merely a marker of damage but a bioactive molecule. Future research will likely focus on further elucidating these signaling pathways and standardizing 8-OHdG measurement across large clinical cohorts to enhance its utility in precision medicine.[3]

References

- 1. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations induced by 8-hydroxyguanine (8-oxo-7,8-dihydroguanine), a representative oxidized base, in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Age-dependent changes in 8-oxoguanine-DNA-glycosylase activity is modulated by adaptive responses to physical exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. 8-Hydroxyguanine: From its discovery in 1983 to the present status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significance of error‐avoiding mechanisms for oxidative DNA damage in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-linear accumulation of 8-hydroxy-2'-deoxyguanosine, a marker of oxidized DNA damage, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Age-related increases of 8-hydroxy-2'-deoxyguanosine and DNA-protein crosslinks in mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. mdpi.com [mdpi.com]

- 20. Levels of reduced and oxidized coenzyme Q-10 and 8-hydroxy-2'-deoxyguanosine in the CSF of patients with Alzheimer's disease demonstrate that mitochondrial oxidative damage and/or oxidative DNA damage contributes to the neurodegenerative process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 8-hydroxy-2'-deoxyguanosine and cardiovascular disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 24. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis. [sonar.ch]

- 26. Age-associated increase of 8-hydroxydeoxyguanosine in human colorectal tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 29. Analysis of 8-OH-dG and 8-OH-Gua as Biomarkers of Oxidative Stress [jstage.jst.go.jp]

- 30. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyguanosine: A Keystone Biomarker in Carcinogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanosine (8-OHG), and its deoxyribonucleoside form 8-hydroxy-2'-deoxyguanosine (8-OHdG), have emerged as critical biomarkers of oxidative stress and are intrinsically linked to the process of carcinogenesis.[1] The formation of this oxidized guanine species is a direct consequence of cellular exposure to reactive oxygen species (ROS), which can originate from both endogenous metabolic processes and exogenous sources such as environmental carcinogens.[1] This guide provides a comprehensive technical overview of the role of 8-OHG in cancer, detailing its mutagenic mechanisms, its impact on cellular signaling, and the methodologies for its detection and quantification.

The Role of 8-Hydroxyguanosine in Carcinogenesis

Oxidative DNA damage is a constant threat to genomic integrity. Guanine, being the most easily oxidized of the four DNA bases, is a primary target for ROS. The resulting 8-OHG lesion is highly mutagenic, primarily causing G:C to T:A transversion mutations during DNA replication. This occurs because 8-OHG can mispair with adenine instead of cytosine.[2][3] The accumulation of these mutations in critical proto-oncogenes and tumor suppressor genes is a key driver of cancer initiation and progression.

Mutagenic Mechanism of 8-Hydroxyguanosine

The mutagenic potential of 8-OHG stems from its ability to adopt a syn conformation, which allows it to form a stable base pair with adenine. This mispairing leads to the incorporation of an incorrect nucleotide during DNA synthesis, resulting in a permanent mutation in the subsequent round of replication if left unrepaired.

Quantitative Data on 8-OHG Levels in Cancer

Elevated levels of 8-OHG and its metabolites are frequently observed in various human cancers, reflecting a state of chronic oxidative stress. These levels can be measured in tumor tissue, as well as in bodily fluids such as urine and blood, providing a non-invasive means of assessing cancer risk and progression.

| Cancer Type | Sample Type | 8-OHdG Levels in Cancer Patients | 8-OHdG Levels in Control Group | Reference |

| Breast Cancer | Urine | Significantly higher than controls | Lower than cancer patients | [4][5] |

| Breast Cancer | Urine | 1.88 ± 1.28 nmol/mmol creatinine (early-stage) | 1.12 ± 0.57 nmol/mmol creatinine | [6] |

| Lung Cancer | Bronchoalveolar Lavage Fluid (BALF) | 5.4 ± 0.6 ng/ml | 2.3 ± 0.4 ng/ml | [7] |

| Lung Cancer (Smokers) | Bronchoalveolar Lavage Fluid (BALF) | 6.8 ± 0.9 ng/ml | 3.0 ± 0.6 ng/ml (Smoker controls) | [7] |

| Lung Cancer (Non-smokers) | Bronchoalveolar Lavage Fluid (BALF) | 3.2 ± 0.6 ng/ml | 1.2 ± 0.2 ng/ml (Non-smoker controls) | [7] |

| Prostate Cancer | Urine | 58.8 ± 43.4 ng/mg creatinine | 36.1 ± 24.5 ng/mg creatinine | [8] |

| Prostate Cancer | Urine | 3.6 ng/ml | 3.2 ng/ml | [9] |

| Colorectal Cancer | Tumor Tissue | Significantly higher than normal mucosa | Lower than cancer tissue | [2] |

| Colorectal Cancer | Tumor Tissue | 2.07 ± 0.95 8-oxodG/10^5 dG | 1.34 ± 0.46 8-oxodG/10^5 dG | [10] |

| Bladder Cancer | Urine | 70.5 ± 38.2 ng/mg creatinine | 36.1 ± 24.5 ng/mg creatinine | [8] |

| Bladder Cancer | Serum | 0.24 ng/ml (mean) | Not specified | [7] |

| Bladder Cancer | Urine | 12.20 ng/ml (mean) | Not specified | [7] |

| Gynecologic Cancers | Urine | 1,827 ± 1,500 pmol/kg/day | 747 ± 425 pmol/kg/day | [6] |

| Esophageal Squamous Cell Carcinoma | Urine | 15.6 ± 5.1 ng/mg creatinine | 5.8 ± 2.1 ng/mg creatinine | [11] |

DNA Repair Pathways for 8-Hydroxyguanosine

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of 8-OHG. The primary pathway for the removal of 8-OHG is the Base Excision Repair (BER) pathway.

The OGG1-Mediated Base Excision Repair Pathway

8-Oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-OHG when it is paired with cytosine. OGG1 cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. This AP site is then further processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β (POLB), and DNA ligase III (LIG3), to restore the correct DNA sequence.

The MUTYH-Mediated Base Excision Repair Pathway

If DNA replication occurs before OGG1 can remove the 8-OHG lesion, adenine may be incorporated opposite 8-OHG. In this scenario, the MUTYH DNA glycosylase plays a crucial role. MUTYH recognizes the 8-OHG:A mismatch and specifically removes the adenine base. This initiates a BER pathway that ultimately leads to the insertion of a cytosine opposite the 8-OHG, converting the mismatch back to an 8-OHG:C pair, which can then be recognized and repaired by OGG1.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-hydroxy-2′-deoxyguanosine in colorectal adenocarcinoma – is it a result of oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in women with or without gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-hydroxydeguanosine and nitrotyrosine are prognostic factors in urinary bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nwlifescience.com [nwlifescience.com]

- 10. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Biomarker: An In-depth Technical Guide to the Discovery and History of 8-Hydroxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Hydroxyguanosine (8-OHG), and its deoxyribonucleoside counterpart 8-hydroxy-2'-deoxyguanosine (8-OHdG), have emerged as pivotal biomarkers in the study of oxidative stress and its implications in a vast array of pathological conditions. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of 8-OHG, from its initial identification as a product of DNA damage to its current status as a key indicator of oxidative stress in clinical and research settings. Detailed experimental protocols for its detection, quantitative data summaries, and visualizations of associated signaling pathways are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical molecule.

Discovery and Foundational History

The journey of 8-hydroxyguanosine began in the early 1980s, a period marked by burgeoning interest in the mechanisms of carcinogenesis and the role of mutagens. In 1983, a seminal discovery was made by Dr. Hiroshi Kasai and Dr. Susumu Nishimura at the National Cancer Center Research Institute in Tokyo.[1][2][3] Their research, initially focused on identifying mutagens in cooked foods, led to the identification of a novel hydroxylated guanine derivative.[4]

Subsequent investigations by the same group in 1984 revealed that this modified nucleoside, 8-hydroxy-2'-deoxyguanosine (then referred to as 8-hydroxyguanine), was formed in DNA when exposed to X-rays in an aqueous solution.[5][6] This finding was crucial as it directly implicated ionizing radiation, a known carcinogen, in the generation of this specific form of DNA damage. The researchers demonstrated that the hydroxylation was mediated by hydroxyl radicals, providing a direct link between reactive oxygen species (ROS) and DNA damage.[5]

By 1986, Kasai, Nishimura, and their colleagues had provided evidence that 8-OHdG was not just an in vitro phenomenon but also occurred in cellular DNA.[7] They detected 8-OHdG in the DNA of HeLa cells and the livers of mice following X-ray and gamma-ray irradiation, respectively.[7] Furthermore, they observed that the levels of 8-OHdG in the liver DNA of irradiated mice decreased over time, suggesting the existence of a cellular repair mechanism for this lesion.[7] This laid the groundwork for future research into the intricate DNA repair pathways that protect the genome from oxidative damage.

These pioneering studies established 8-OHdG as a significant product of oxidative DNA damage and a potential player in mutagenesis and carcinogenesis.[2][3] Its stability and presence in various biological samples, including urine, made it an attractive candidate for a non-invasive biomarker of in vivo oxidative stress.[4][8]

8-Hydroxyguanosine as a Biomarker of Oxidative Stress

Following its discovery, the scientific community rapidly recognized the potential of 8-OHdG as a biomarker for oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[9] Guanine is the most susceptible of the four DNA bases to oxidative attack due to its low redox potential.[10] The formation of 8-OHdG is one of the most common and well-characterized forms of oxidative DNA damage.[8][11][12]

The accumulation of 8-OHdG in DNA is mutagenic, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversions.[10][13] This mutagenic potential links oxidative stress directly to the initiation and promotion of carcinogenesis.[4][8] Consequently, measuring the levels of 8-OHdG in DNA, urine, blood, and other tissues has become a widely used method to assess the extent of oxidative damage in a variety of diseases and pathological conditions.[8][11][12][14] Elevated levels of 8-OHdG have been associated with an increased risk for numerous diseases, including various cancers, neurodegenerative disorders, diabetes, and inflammatory conditions.[8][11][14]

Quantitative Data Summary

The quantification of 8-OHdG in biological samples is crucial for its use as a biomarker. The following tables summarize representative quantitative data from the literature, highlighting the differences in 8-OHdG levels in various conditions and the performance of common analytical methods.

Table 1: Representative Concentrations of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Human Samples

| Sample Type | Condition | 8-OHdG Concentration | Reference(s) |

| Urine | Healthy Non-Smokers | 4.48 µg/g creatinine (median) | [15] |

| Pregnant Women (1st Trimester) | 2.18 µg/L (median) | [15] | |

| Laryngeal Cancer Patients | Significantly higher than controls | [16] | |

| Serum | Healthy Individuals | 0.1 - 0.3 ng/mL | [17] |

| Patients with Kidney Disease | ~0.7 ng/mL | [17] | |

| Healthy Individuals | 25.5 ± 13.8 pg/mL | [18] | |

| Non-Small Cell Lung Carcinoma | Higher than healthy individuals | [19] | |

| Plasma | Healthy Individuals | Varies, often low | [9] |

| Leukocyte DNA | Serous Ovarian Cancer | Higher in patients, associated with poor prognosis | [9] |

| Saliva | Oral Cancer Patients | Trend of increased levels compared to controls | [20] |

| Tissue | Colorectal Cancer (Normal Tissue) | 1.176 ng/mL (median, by ELISA) | [21] |

| Colorectal Cancer (Cancerous Tissue) | 1.124 ng/mL (median, by ELISA) | [21] | |

| Placenta | 1.3 ng/g of tissue (median) | [15] |

Table 2: Comparison of Analytical Methods for 8-OHdG Detection

| Method | Sample Type(s) | Detection Limit | Key Advantages | Key Disadvantages | Reference(s) |

| HPLC-ECD | Urine, Serum, DNA hydrolysates | ~5.0 µg/L (urine) | High sensitivity and selectivity | Can be complex, potential for matrix interference | [12][22] |

| LC-MS/MS | Urine, Plasma, DNA hydrolysates | 0.01-0.05 µg/L (urine) | High specificity and sensitivity, can measure multiple analytes | Higher equipment cost, potential for ion suppression | [11][15][23] |

| ELISA | Urine, Serum, Plasma, DNA hydrolysates | ~0.59 ng/mL | High throughput, relatively simple and cost-effective | Potential for cross-reactivity, may be less accurate than chromatographic methods | [7][10][17][24] |

| GC-MS | Urine, DNA hydrolysates | ~2.5 nM (urine) | High sensitivity | Requires derivatization, which can be a source of variability | [25] |

Experimental Protocols

Accurate and reproducible measurement of 8-OHdG is paramount for its application in research and clinical settings. The following are detailed methodologies for the three most common analytical techniques.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Urinary 8-OHdG

Principle: This method separates 8-OHdG from other urinary components using HPLC, and its electrochemical properties are used for sensitive and specific detection.

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw frozen urine samples at room temperature and centrifuge at 8,500 x g for 5 minutes.[3]

-

Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Load a specific volume of the urine supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering hydrophilic substances.

-

Elute 8-OHdG with a methanol-water mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

-

HPLC-ECD Analysis:

-

HPLC System: An isocratic or gradient HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: Typically a phosphate or acetate buffer (e.g., 35 mM phosphate buffer, pH 7.0) containing a small percentage of an organic modifier like acetonitrile or methanol.[5]

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min.[18]

-

Electrochemical Detector: A coulometric or amperometric detector set at an optimal oxidation potential for 8-OHdG (e.g., +250 mV).[22]

-

Injection Volume: A defined volume of the reconstituted sample (e.g., 20-100 µL).

-

-

Data Analysis:

-

Identify the 8-OHdG peak based on its retention time compared to a pure standard.

-

Quantify the concentration by comparing the peak area or height to a standard curve generated from known concentrations of 8-OHdG.

-

Normalize the urinary 8-OHdG concentration to creatinine levels to account for variations in urine dilution.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary 8-OHdG

Principle: This highly specific and sensitive method uses HPLC to separate 8-OHdG, followed by mass spectrometry to identify and quantify the molecule based on its mass-to-charge ratio and fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Thaw urine samples and centrifuge to remove particulate matter.[13]

-

For enhanced sensitivity, a lyophilization (freeze-drying) step can be employed.[15]

-

Alternatively, a simple dilution and protein precipitation with acetonitrile containing 0.1% formic acid can be used.[11]

-

Add a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) to the sample to correct for matrix effects and variations in sample processing and instrument response.[11]

-

Centrifuge the sample to pellet precipitated proteins.

-

Transfer the supernatant for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

LC System: An HPLC or UHPLC system with a suitable column (e.g., HILIC or C18).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 1 mM ammonium fluoride) and an organic phase (e.g., acetonitrile).[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11]

-

MRM (Multiple Reaction Monitoring): Monitor specific precursor-to-product ion transitions for 8-OHdG (e.g., m/z 284 -> 168) and the internal standard.[13]

-

-

Data Analysis:

-

Integrate the peak areas for the 8-OHdG and internal standard MRM transitions.

-

Calculate the ratio of the 8-OHdG peak area to the internal standard peak area.

-

Determine the concentration of 8-OHdG in the sample using a calibration curve prepared with known concentrations of 8-OHdG and a constant concentration of the internal standard.

-

Normalize to creatinine concentration for urine samples.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma/Serum 8-OHdG

Principle: This is a competitive immunoassay where 8-OHdG in the sample competes with 8-OHdG coated on a microplate for binding to a specific primary antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.

Methodology:

-

Sample Preparation:

-

ELISA Procedure (based on a typical kit protocol):

-

Add standards and prepared samples to the wells of the 8-OHdG-coated microplate.

-

Add the primary anti-8-OHdG antibody to each well (except the blank).

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubate and then wash the plate again.

-

Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.[7]

-

Stop the reaction with a stop solution.

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[14]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.

-

Signaling Pathways and Molecular Interactions

The biological significance of 8-OHG extends beyond its role as a passive marker of DNA damage. The processes of its formation, recognition, and repair are intricately linked to cellular signaling pathways that influence cell fate.

The OGG1-Initiated Base Excision Repair (BER) Pathway

The primary repair mechanism for 8-OHdG in DNA is the base excision repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1).[1] OGG1 is a bifunctional enzyme that recognizes the 8-OHdG lesion, flips it out of the DNA helix, and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[26] OGG1 also possesses a weaker AP lyase activity, which can incise the DNA backbone 3' to the AP site.[26]

Caption: The OGG1-initiated Base Excision Repair (BER) pathway for 8-OHdG.

OGG1 and Ras/Rac1 Signaling

Emerging evidence suggests that OGG1 and the excised 8-oxoG base are not merely byproducts of DNA repair but can actively participate in cellular signaling. Studies have shown that the OGG1 protein, when complexed with the free 8-oxoG base, can act as a guanine nucleotide exchange factor (GEF) for small GTPases of the Ras and Rac families.[6][27][28] This interaction can activate downstream signaling cascades, such as the MAPK pathway, influencing gene expression, cell proliferation, and inflammatory responses.[27] This novel function links DNA damage and repair directly to the modulation of critical cellular signaling networks.

Caption: OGG1-mediated activation of Ras signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the quantification of urinary 8-OHdG, a common application in oxidative stress research.

Caption: A generalized experimental workflow for urinary 8-OHdG analysis.

Conclusion and Future Perspectives

From its discovery as a product of radiation-induced DNA damage, 8-hydroxyguanosine has become an indispensable tool in the study of oxidative stress. Its role as a sensitive and reliable biomarker has provided invaluable insights into the pathogenesis of a wide range of diseases. The development of robust and sensitive analytical methods has facilitated its measurement in diverse biological samples, enabling large-scale clinical and epidemiological studies.

Future research will likely focus on several key areas. The standardization of analytical methods and the establishment of definitive reference ranges for different populations and clinical conditions are crucial for the widespread clinical application of 8-OHdG as a diagnostic and prognostic marker. Further elucidation of the signaling functions of OGG1 and the free 8-oxoG base will undoubtedly unveil new therapeutic targets for diseases with an oxidative stress component. As our understanding of the intricate interplay between oxidative damage, DNA repair, and cellular signaling continues to grow, 8-hydroxyguanosine will remain at the forefront of research, guiding the development of novel preventive and therapeutic strategies.

References

- 1. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. elkbiotech.com [elkbiotech.com]

- 8. researchgate.net [researchgate.net]

- 9. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 10. agrisera.com [agrisera.com]

- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 12. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tjoddergisi.org [tjoddergisi.org]

- 14. nwlifescience.com [nwlifescience.com]

- 15. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Detection of 8-OHdG in serum/plasma samples: JaICA Oxidative stress markers [jaica.com]

- 18. researchgate.net [researchgate.net]

- 19. The Predictive Value of 8-Hydroxy-Deoxyguanosine (8-OHdG) Serum Concentrations in Irradiated Non-Small Cell Lung Carcinoma (NSCLC) Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Salivary 8-hydroxy-2′-deoxyguanosine levels in patients with oral cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. mdpi.com [mdpi.com]

- 23. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cloud-clone.com [cloud-clone.com]

- 25. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

The Oxidative Scourge: 8-Hydroxyguanosine's Role in the Pathogenesis of Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress is a well-established contributor to the progressive neuronal loss that characterizes neurodegenerative diseases. A key biomarker and potential mediator of this damage is 8-hydroxyguanosine (8-OHG), an oxidized form of the nucleoside guanosine. Its accumulation in both nuclear and mitochondrial DNA, as well as in RNA, triggers a cascade of cytotoxic events, including impaired DNA replication and transcription, mitochondrial dysfunction, and the activation of cell death pathways. This technical guide provides a comprehensive overview of the current understanding of 8-OHG's involvement in the pathogenesis of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). It summarizes key quantitative data, details experimental protocols for the detection and analysis of 8-OHG and its downstream effects, and visualizes the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of neurodegeneration and develop novel therapeutic strategies targeting oxidative damage.

Introduction: 8-Hydroxyguanosine as a Mediator of Neurotoxicity

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and in response to environmental insults, can inflict damage on a wide array of biomolecules.[1] Guanine, due to its low redox potential, is particularly susceptible to oxidative attack, leading to the formation of 8-hydroxyguanine (8-oxoG) in DNA and 8-hydroxyguanosine (8-OHG) in RNA.[2] The corresponding deoxyribonucleoside, 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a widely recognized and measured biomarker of oxidative DNA damage.[3][4]

The brain is especially vulnerable to oxidative stress due to its high oxygen consumption, abundance of lipids susceptible to peroxidation, and relatively lower levels of antioxidant enzymes compared to other organs.[5] The accumulation of 8-OHG in the nucleic acids of neurons can have profound consequences. In DNA, 8-oxoG can mispair with adenine during replication, leading to G:C to T:A transversions if not repaired.[6] The presence of 8-OHG in RNA can disrupt protein synthesis and lead to the accumulation of non-functional proteins.[2] Furthermore, the accumulation of 8-OHG in both nuclear and mitochondrial DNA can trigger cell death signaling pathways, contributing to the progressive neuronal loss observed in neurodegenerative diseases.[1][7]

8-Hydroxyguanosine in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Oxidative stress is considered a key factor in the pathogenesis of AD.[1]

Studies have consistently shown elevated levels of 8-OHG and 8-OHdG in the brains and cerebrospinal fluid (CSF) of AD patients.[1][8] One study reported an approximately fivefold increase in the concentration of 8-OHG in the CSF of AD patients compared to control subjects.[8] Interestingly, this study also found that CSF 8-OHG levels decreased with the duration of the illness, suggesting that oxidative RNA damage may be more prominent in the early stages of AD.[8] Another study measuring 8-OHdG in CSF found significantly higher concentrations in AD patients, which positively correlated with the duration of the illness.[1]

8-Hydroxyguanosine in Parkinson's Disease

Parkinson's disease (PD) is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta.[9] Oxidative stress is strongly implicated in the neurodegenerative process of PD.

Increased levels of 8-hydroxyguanine have been observed in the substantia nigra of PD patients.[9] A meta-analysis of studies on blood and CSF oxidative stress markers in PD found that blood concentrations of 8-OHdG were increased in PD patients compared to healthy controls.[10] While the same meta-analysis did not find a statistically significant association for CSF 8-OHdG, it did note a trend towards increased levels in PD patients.[10] Studies in animal models of PD have also demonstrated elevated 8-OHdG levels in the substantia nigra, serum, and urine following neurotoxin administration.[4]

8-Hydroxyguanosine in Huntington's Disease

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene.[11] Mitochondrial dysfunction and oxidative stress are known to play a role in its pathophysiology.[11]

The evidence for elevated 8-OHdG in HD is somewhat mixed. Some studies have reported increased levels of 8-OHdG in the plasma and leukocytes of HD patients.[11][12] However, other studies have found no significant difference in baseline plasma 8-OHdG levels between individuals with HD and controls.[11][13] One longitudinal study in prodromal HD patients found that 8OHdG concentrations increased as a function of proximity to the projected disease diagnosis, suggesting it may be a marker of disease progression.[12]

8-Hydroxyguanosine in Amyotrophic Lateral Sclerosis

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord.[14] Oxidative stress is a well-documented component of ALS pathology.[3][14]

Studies have shown significantly elevated levels of 8-OHdG in the plasma, urine, and CSF of ALS patients compared to control subjects.[3] One study found that the rate of increase in urinary 8-OHdG levels over time correlated with disease severity.[3] Another study confirmed elevated urinary 8-OHdG in sporadic ALS (sALS) patients and found a positive association between urinary 8-OHdG levels and the odds of having sALS.[15] Immunohistochemical analysis of postmortem spinal cord tissue from ALS patients has revealed strong 8-OHdG immunoreactivity in motor neurons.[8]

Quantitative Data on 8-Hydroxyguanosine Levels in Neurodegenerative Diseases

The following tables summarize quantitative data on 8-OHG and 8-OHdG levels in various neurodegenerative diseases from the cited literature.

Table 1: 8-Hydroxyguanosine (8-OHG) and 8-Hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Alzheimer's Disease

| Analyte | Sample Type | Patient Group | Control Group | Fold Change/Significance | Reference |

| 8-OHG | CSF | Approx. 5-fold higher | - | P < 0.001 | [6][8] |

| 8-OHdG | CSF | Higher | - | P < 0.0001 | [1] |

| 8-OHdG | Postmortem Brain (Motor Cortex) | 35 ± 15 pg/µl | 24 ± 11 pg/µl | P < 0.05 | [8] |

Table 2: 8-Hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Parkinson's Disease

| Analyte | Sample Type | Patient Group | Control Group | Fold Change/Significance | Reference |

| 8-OHdG | Blood | Significantly higher | - | - | [10] |

| 8-OHdG | CSF | Trend towards increase | - | P = 0.088 | [10] |

| 8-OHdG | Plasma (de novo PD) | ~2-fold higher | - | Not statistically significant | [16] |

| 8-OHdG | Plasma (treated PD) | ~3-fold higher | - | Not statistically significant | [16] |

| 8-OHdG/2-dG Ratio | Plasma | Significantly higher | - | - | [17] |

Table 3: 8-Hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Huntington's Disease

| Analyte | Sample Type | Patient Group | Control Group | Fold Change/Significance | Reference |

| 8-OHdG | Plasma | 19.3 ± 3.2 pg/ml | 19.5 ± 4.7 pg/ml | Not significant (p=0.87) | [11][18] |

| 8-OHdG | Leukocytes | Levels increase with proximity to diagnosis | Lowest in controls | - | [12] |

Table 4: 8-Hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Amyotrophic Lateral Sclerosis (ALS)

| Analyte | Sample Type | Patient Group | Control Group | Fold Change/Significance | Reference |

| 8-OHdG | Plasma | Significantly elevated | - | - | [3] |

| 8-OHdG | Urine | Significantly elevated | - | - | [3] |

| 8-OHdG | CSF | Significantly elevated | - | - | [3] |

| 8-OHdG (creatinine adjusted) | Urine (ELISA) | 57 ± 38 nmol/mmol | 42 ± 19 nmol/mmol | P = 0.036 | [15] |

| 8-OHdG (creatinine adjusted) | Urine (HPLC/ECD) | Higher | - | P = 0.004 | [15] |

| 8-OHdG | Postmortem Spinal Cord (Ventral Horn) | 27 ± 13 pg/µl | 17 ± 7 pg/µl | P < 0.05 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 8-hydroxyguanosine in neurodegeneration.

Quantification of 8-OHdG by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying 8-OHdG in various biological samples. The following is a general protocol based on commercially available competitive ELISA kits.

-

Sample Preparation:

-